Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[1,2-c]pyrimidine core, followed by the introduction of the 4-chlorophenyl and 4-methylbenzoyl groups. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[3-[4-(benzyloxy)-2-methylbenzoyl]-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is unique due to its specific combination of functional groups and structural features
Biological Activity
Ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article delves into the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), and presenting relevant data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a pyrrolo[1,2-c]pyrimidine core with significant substituents that potentially enhance its biological interactions. The molecular formula is C₁₈H₁₈ClN₃O₃, with a molecular weight of approximately 373.83 g/mol .
Key Structural Features
- Chlorophenyl Group : Enhances lipophilicity and may improve binding to biological targets.
- Methylbenzoyl Moiety : Potentially increases the compound's reactivity and interaction with cellular components.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Preliminary studies suggest this compound may inhibit cell proliferation in various cancer cell lines.
Case Studies
- In Vitro Studies :
-
Mechanism of Action :
- The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, although detailed pathways are still under investigation .
Anti-inflammatory Activity
This compound also shows promise as an anti-inflammatory agent. Research suggests that it may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
Relevant Findings
- Compounds with similar structures have been reported to reduce inflammation in animal models, indicating a potential therapeutic application for inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
Substituent | Effect on Activity |
---|---|
Chlorophenyl Group | Increases cytotoxicity |
Methylbenzoyl Moiety | Enhances reactivity |
Positioning of Functional Groups | Critical for receptor binding |
Studies have shown that modifications to these groups can significantly impact the compound's efficacy against cancer cells and its anti-inflammatory properties .
Properties
CAS No. |
302913-70-8 |
---|---|
Molecular Formula |
C24H19ClN2O3 |
Molecular Weight |
418.9 g/mol |
IUPAC Name |
ethyl 3-(4-chlorophenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H19ClN2O3/c1-3-30-24(29)19-12-22(23(28)17-6-4-15(2)5-7-17)27-14-26-20(13-21(19)27)16-8-10-18(25)11-9-16/h4-14H,3H2,1-2H3 |
InChI Key |
GSFQRZFDPKQZKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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